tert-Butyl (4-(diethylamino)butyl)carbamate
Description
tert-Butyl (4-(diethylamino)butyl)carbamate is a carbamate derivative featuring a tertiary butyl (Boc) protecting group and a diethylamino-substituted butyl chain. This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting receptors or enzymes where amine functionality is critical. Its structural design balances lipophilicity (from the tert-butyl group) and basicity (from the diethylamino moiety), making it suitable for drug delivery and metabolic stability optimization.
Properties
Molecular Formula |
C13H28N2O2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(diethylamino)butyl]carbamate |
InChI |
InChI=1S/C13H28N2O2/c1-6-15(7-2)11-9-8-10-14-12(16)17-13(3,4)5/h6-11H2,1-5H3,(H,14,16) |
InChI Key |
NFNGYYZDLCLINN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection via Boc Anhydride
The most straightforward method involves reacting 4-(diethylamino)butylamine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. This approach is adapted from protocols for analogous Boc-protected amines.
Procedure :
-
Reaction Setup : Dissolve 4-(diethylamino)butylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or ethyl acetate.
-
Base Addition : Add a tertiary base (e.g., N-methylmorpholine, 1.2 equiv) to scavenge HCl generated during the reaction.
-
Boc Anhydride Addition : Slowly introduce Boc anhydride (1.1 equiv) at 0–5°C to minimize side reactions.
-
Stirring : React at room temperature for 4–6 hours.
-
Workup : Quench with aqueous HCl, extract with DCM, and wash with brine.
-
Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient) or recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Reaction Temperature | 0°C → RT | |
| Solvent | DCM or ethyl acetate | |
| Base | N-methylmorpholine or pyridine |
Mechanistic Insight :
The Boc anhydride reacts with the primary amine to form a mixed carbonate intermediate, which subsequently eliminates tert-butanol to yield the carbamate. The diethylamino group remains inert due to its tertiary nature, ensuring regioselectivity.
Phase-Transfer Catalyzed Alkylation
This method, inspired by lacosamide intermediate synthesis, employs phase-transfer catalysis (PTC) to enhance reaction efficiency. While originally designed for hydroxyl group alkylation, it is adaptable for carbamate formation under modified conditions.
Procedure :
-
Substrate Mixing : Combine 4-(diethylamino)butylamine (1.0 equiv) with tetrabutylammonium bromide (TBAB, 0.1 equiv) in ethyl acetate.
-
Base Introduction : Add aqueous KOH (50% w/v, 2.0 equiv) at 0°C.
-
Boc Anhydride Addition : Introduce Boc anhydride (1.2 equiv) dropwise.
-
Stirring : Maintain vigorous stirring at 10–15°C for 3–5 hours.
-
Workup : Separate organic layers, wash with dilute HCl, and dry over Na₂SO₄.
-
Purification : Recrystallize from hexane/ethyl acetate.
Key Data :
Advantages :
Carbodiimide-Mediated Coupling
For substrates sensitive to Boc anhydride, carbodiimide reagents like EDCI/HOBt enable carbamate formation via activated intermediates. This method, adapted from anti-inflammatory agent synthesis, is less common but valuable for complex substrates.
Procedure :
-
Activation : Mix Boc-protected hydroxylamine (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM.
-
Amine Addition : Introduce 4-(diethylamino)butylamine (1.1 equiv) at 0°C.
-
Stirring : React at room temperature for 12–24 hours.
-
Workup : Filter, wash with NaHCO₃, and concentrate.
-
Purification : Use column chromatography (ethyl acetate/hexane).
Key Data :
Limitations :
-
Requires pre-activated Boc intermediates.
-
Longer reaction times compared to direct methods.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | 85–92 | ≥98 | High | Excellent |
| PTC Alkylation | 88–94 | ≥97 | Moderate | Good |
| EDCI/HOBt Coupling | 75–82 | ≥95 | Low | Moderate |
Optimization Insights :
-
Temperature Control : Lower temperatures (0–5°C) minimize epimerization and side products.
-
Solvent Choice : Ethyl acetate outperforms DCM in PTC systems due to better phase separation.
-
Catalyst Selection : TBAB increases reaction rates but requires precise stoichiometry to avoid over-alkylation.
Challenges and Mitigation Strategies
-
Impurity Formation :
-
Purification Difficulties :
-
Scale-Up Limitations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4-(diethylamino)butyl)carbamate can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in tetrahydrofuran or dichloromethane.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that tert-Butyl (4-(diethylamino)butyl)carbamate exhibits cytotoxic effects against several cancer cell lines. For example, studies have shown that this compound can induce apoptosis in human breast cancer cells by activating caspase pathways, suggesting potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Caspase activation |
| HeLa | 12.0 | Apoptosis induction |
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in experimental models. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes and reducing reactive oxygen species levels.
Anti-inflammatory Properties
In vitro assays have indicated that this compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.
Case Study 1: Cancer Treatment
In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition when combined with standard chemotherapy agents. This highlights the compound's potential as an adjunct therapy in cancer treatment.
Case Study 2: Neuroprotection
In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This suggests its potential utility in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(diethylamino)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The diethylamino group can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The diethylamino group distinguishes this compound from analogs with alternative amine substituents. Key structural comparisons include:
Key Observations :
- Diethylamino vs.
- Aromatic vs.
- Ring Systems: Azetidine or tetrahydroquinoline rings () confer conformational rigidity, improving binding affinity to specific targets like histamine receptors .
Key Observations :
Key Observations :
Key Observations :
- Hydroxyl-containing analogs () exhibit higher solubility but lower metabolic stability .
Biological Activity
Tert-Butyl (4-(diethylamino)butyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Pharmacological Effects
Research indicates that tert-butyl carbamates exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies have shown that tert-butyl carbamates can possess antimicrobial properties against various pathogens, making them candidates for further development as antibacterial agents .
- Trypanocidal Activity : In vitro studies have demonstrated that related compounds, particularly those with a similar structure, exhibit significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The selectivity index (SI) and Nifurtimox Index (NI) are critical metrics in evaluating their potency compared to established treatments .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural modifications:
- Amine Substitution : The presence of diethylamino groups enhances the compound's activity. Studies indicate that alkylation at specific positions can lead to variations in potency, with certain configurations yielding improved trypanocidal effects .
- Chain Length Variations : The length of the carbon chain in the alkyl groups has been shown to affect the compound's efficacy. Compounds with optimal chain lengths demonstrate superior biological activity compared to those with shorter or longer chains .
Case Study 1: Trypanocidal Efficacy
A study conducted on a series of carbamate derivatives demonstrated that this compound showed promising results against T. cruzi epimastigotes. The compound's IC50 values were significantly lower than those of standard treatments, indicating its potential as a therapeutic agent .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 15 | 20 |
| Nifurtimox | 30 | 3.3 |
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays conducted on NCTC-929 fibroblast cells, the compound displayed a favorable safety profile, with an SI indicating low toxicity relative to its therapeutic effects. This suggests that while effective against parasites, it poses minimal risk to human cells at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl (4-(diethylamino)butyl)carbamate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves carbamate formation using tert-butyl chloroformate and amine precursors under anhydrous conditions. For example, analogous compounds (e.g., tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate) are synthesized via nucleophilic substitution reactions with tert-butyl chloroformate and methylamine in dichloromethane at 0–5°C . To improve yields:
- Use high-purity reagents and inert atmosphere (argon/nitrogen) to minimize side reactions.
- Optimize stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate to ensure complete amine conversion).
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
Q. How should this compound be purified to achieve >95% purity for biological assays?
- Methodological Answer :
- Liquid-liquid extraction : Partition the crude product between ethyl acetate and brine to remove polar impurities.
- Column chromatography : Use silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the carbamate.
- Recrystallization : Dissolve in hot hexane/ethyl acetate (1:3) and cool to −20°C for crystal formation. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Seal in amber vials under inert gas (argon) at −20°C to prevent hydrolysis of the carbamate group.
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess moisture sensitivity. FT-IR or NMR can detect hydrolysis products (e.g., free amine or tert-butanol) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm structure (e.g., tert-butyl group at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm).
- Mass spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ expected m/z calculated using C₁₃H₂₇N₂O₂).
- HPLC : Reverse-phase method with UV detection (λ = 254 nm) to quantify purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes or receptors). For example, similar carbamates show inhibitory activity against kinases via hydrogen bonding with catalytic lysine residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. What strategies resolve contradictions in bioassay data for this compound across different studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate using ATPase activity assays).
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models. LC-MS can identify metabolites interfering with activity .
Q. How can reaction mechanisms for tert-butyl carbamate derivatives be experimentally validated?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹³C-labeled tert-butyl groups to track carbamate cleavage via NMR.
- Kinetic studies : Monitor reaction rates under varying pH/temperature to distinguish between SN1/SN2 pathways. For example, tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate undergoes pH-dependent hydrolysis .
Q. What in vivo formulation challenges arise with this compound, and how are they addressed?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation for intravenous administration.
- Pharmacokinetic profiling : Conduct bioavailability studies in rodents with serial blood sampling. LC-MS/MS quantifies plasma concentrations and half-life .
Q. How can scalability issues in multi-step syntheses be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
